

MitoMark Red I: A Technical Guide for Cellular Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MitoMark Red I

Cat. No.: B1677169

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CAS Number: 167095-09-2

MitoMark Red I is a red-fluorescent dye used for staining mitochondria in living cells.[1][2][3][4][5] Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][3][5] This cell-permeant probe accumulates in the mitochondria and contains a mildly thiol-reactive chloromethyl group that allows it to be well-retained after cell fixation.[6][7]

Physicochemical and Spectral Properties

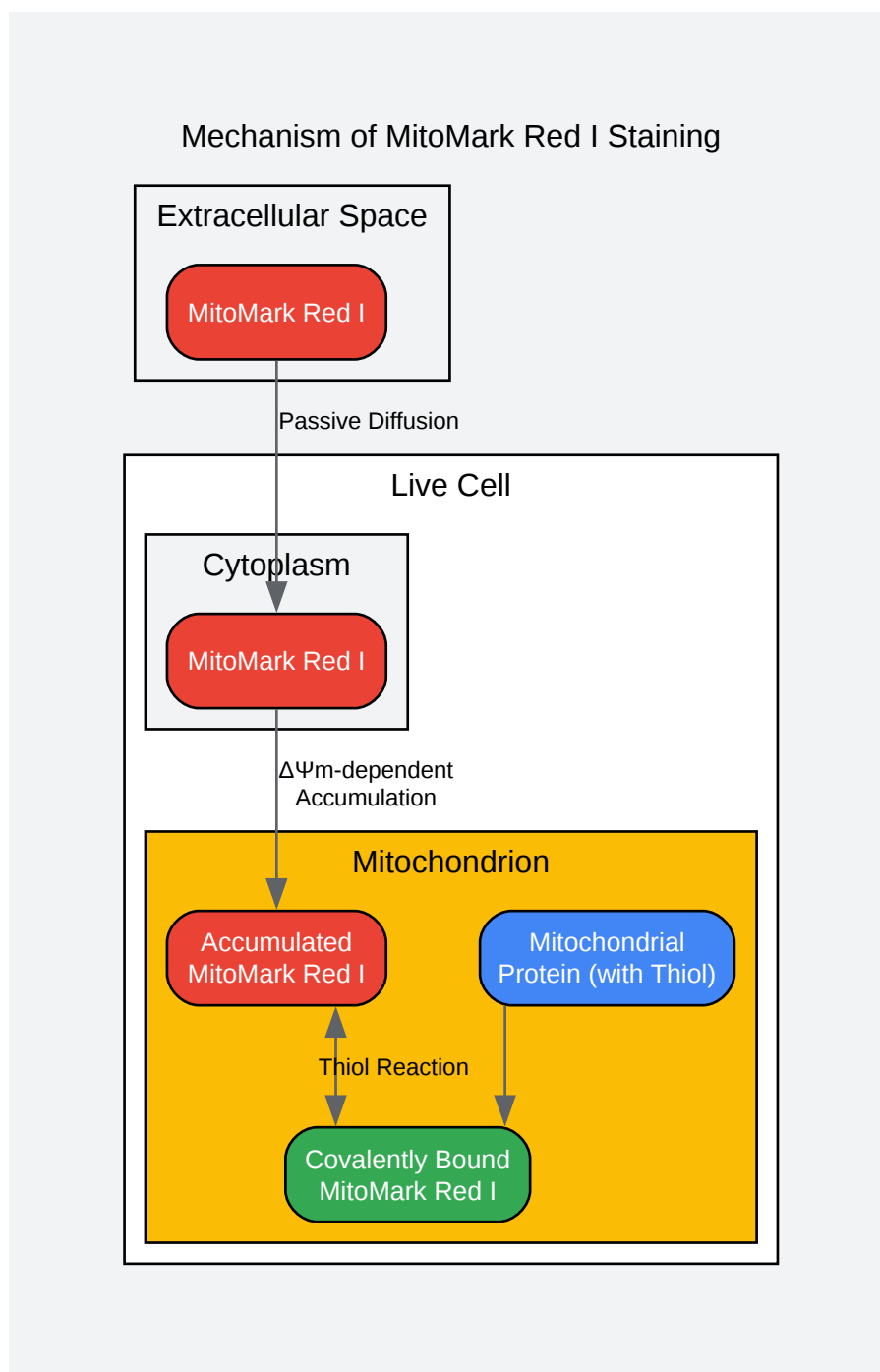
A summary of the key quantitative data for **MitoMark Red I** is presented in the table below. This information is crucial for designing and executing experiments, as well as for data analysis.

Property	Value	References
CAS Number	167095-09-2	[1][2][3][5][6][8]
Molecular Formula	C ₃₂ H ₃₂ Cl ₂ N ₂ O	[1][2][5]
Molecular Weight	531.52 g/mol	[1][2][5][6]
Excitation Maximum (λ _{ex})	~578 nm	[1][3][5]
Emission Maximum (λ _{em})	~599 nm	[1][3][5]
Extinction Coefficient (ε)	117,000 M ⁻¹ cm ⁻¹	[1][5]
Purity	≥90%	[1][5]
Form	Solid	[2]
Storage Temperature	-20°C	[1][5][6]
Solubility	DMSO	[1]

Mechanism of Action and Cellular Localization

MitoMark Red I's utility as a mitochondrial stain is predicated on its ability to passively diffuse across the plasma membrane of live cells and subsequently accumulate in mitochondria, driven by the negative mitochondrial membrane potential. The dye contains a chloromethyl moiety that reacts with thiol groups on mitochondrial proteins, forming a covalent bond. This allows the dye to be retained within the mitochondria even after cell fixation and permeabilization procedures that can disrupt the membrane potential.

Below is a diagram illustrating the proposed mechanism of action and localization of **MitoMark Red I**.



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Caption: Workflow of **MitoMark Red I** from extracellular space to mitochondrial localization.

Experimental Protocols

The following are detailed protocols for the use of **MitoMark Red I** in staining live cells for fluorescence microscopy and flow cytometry.

Stock Solution Preparation

- Allow the vial of solid **MitoMark Red I** to warm to room temperature before opening.
- Prepare a 1 mM stock solution by dissolving the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6] For example, add 94 µL of DMSO to 50 µg of **MitoMark Red I** powder.
[6]
- Vortex briefly to ensure the dye is fully dissolved.
- The stock solution can be stored at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Live Cell Staining for Fluorescence Microscopy

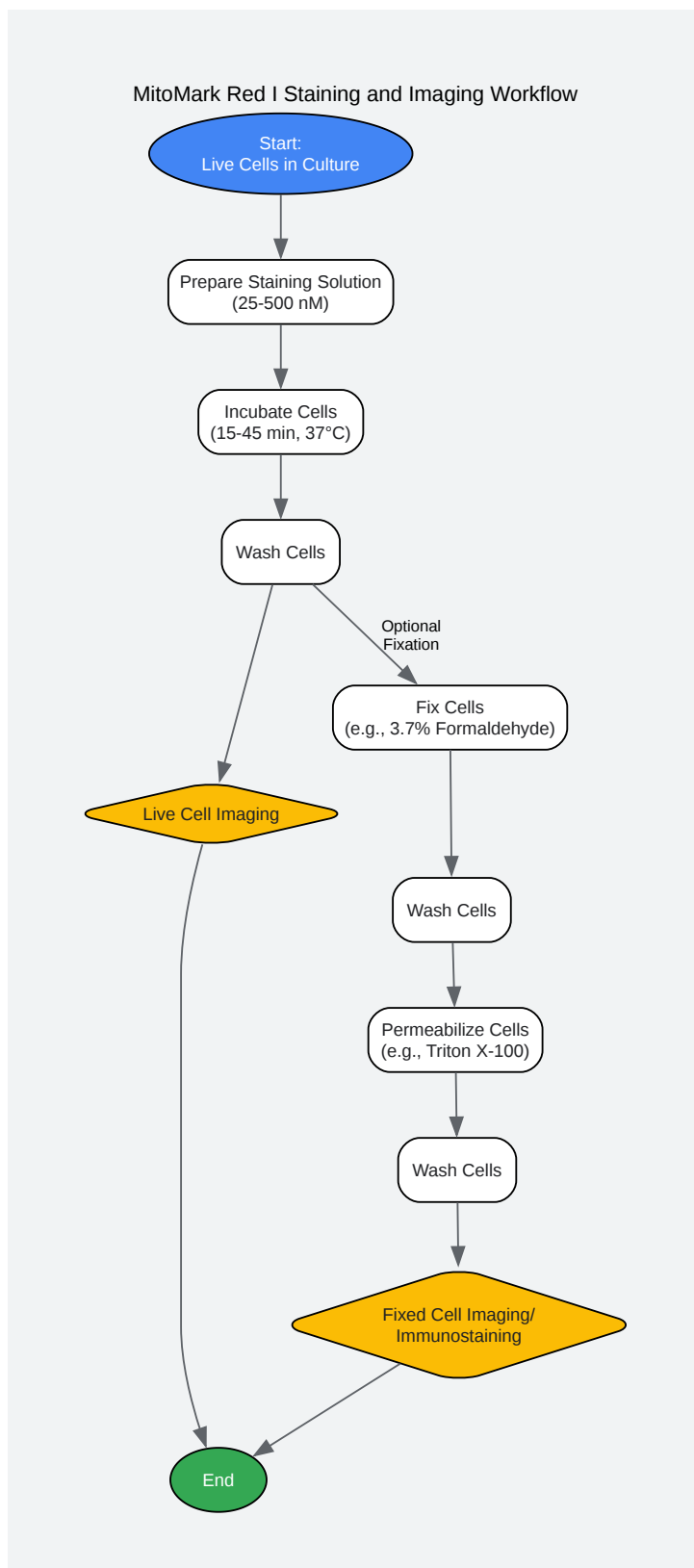
This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.

- Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
- Staining Solution Preparation: On the day of the experiment, dilute the 1 mM **MitoMark Red I** stock solution in a suitable buffer or cell culture medium to a final working concentration. The recommended starting concentration range is 25-500 nM.[6] For subsequent fixation and permeabilization, a higher concentration of 100-500 nM is suggested.[6]
- Cell Staining: Remove the culture medium from the cells and replace it with the pre-warmed staining solution containing **MitoMark Red I**.
- Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7] The optimal incubation time may vary between cell types.
- Washing: After incubation, remove the staining solution and wash the cells several times with fresh, pre-warmed culture medium or buffer to remove any unbound dye.

Fixation and Permeabilization (Optional, for subsequent immunostaining)

- Fixation: After staining and washing, add a freshly prepared fixation solution (e.g., 3.7% formaldehyde in complete culture medium) to the cells.^[7] Incubate for 15 minutes at 37°C.^[7]
- Washing: Remove the fixation solution and wash the cells several times with phosphate-buffered saline (PBS).
- Permeabilization: If required for subsequent antibody labeling, add a permeabilization buffer (e.g., PBS containing 0.2% Triton X-100) and incubate for 5-10 minutes at room temperature.^[6]^[7] Alternatively, ice-cold acetone can be used for permeabilization.^[7]
- Washing: Remove the permeabilization buffer and wash the cells several times with PBS before proceeding with further experimental steps.

The following diagram outlines the general workflow for cell staining with **MitoMark Red I**.



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Caption: General experimental workflow for staining cells with **MitoMark Red I**.

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- To cite this document: BenchChem. [MitoMark Red I: A Technical Guide for Cellular Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677169#mitomark-red-i-cas-number\]](https://www.benchchem.com/product/b1677169#mitomark-red-i-cas-number)

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